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The quest for more efficient and stable perovskite solar cells (PSCs) and other optoelectronic
devices has led to extensive research into hole transport materials (HTMs). 2,2',7,7'-
tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene, commonly known as Spiro-TTB, is a
promising HTM due to its high thermal stability and suitable energy levels. However, its intrinsic
hole conductivity is often insufficient for optimal device performance. This document provides a
detailed overview of various doping strategies to enhance the conductivity of Spiro-TTB,
complete with experimental protocols and a summary of the resulting performance
improvements.

Introduction to Doping of Spiro-TTB

Doping is a crucial technigue to increase the charge carrier concentration and mobility in
organic semiconductors like Spiro-TTB. The primary mechanism involves the oxidation of the
Spiro-TTB molecule, creating radical cations (holes) that can move through the material, thus
increasing its p-type conductivity. This process is typically achieved by introducing chemical
additives, known as p-type dopants, into the Spiro-TTB host material.

Common Doping Strategies and Their Mechanisms

Several p-type dopants have been successfully employed to enhance the conductivity of spiro-
type HTMs. While much of the foundational research has been conducted on the closely
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related Spiro-OMeTAD, the principles are readily applicable to Spiro-TTB. The most common
doping strategies involve the use of lithium salts, organic bases, cobalt complexes, and Lewis
acids.

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) and
4-tert-butylpyridine (tBP)

The combination of LITFSI and tBP is a widely adopted and effective method for doping spiro-
type HTMs.

e Mechanism: In the presence of oxygen and ambient moisture, LiTFSI facilitates the oxidation
of Spiro-TTB. The Li+ ions are believed to interact with the TFSI- anions, promoting the
formation of Spiro-TTB radical cations. tBP, a bulky organic base, is added to improve the
solubility of LITFSI in the host solution and to prevent the aggregation of Li+ ions, leading to
a more uniform and morphologically stable doped film.

Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(lll)
Tris(bis(trifluoromethylsulfonyl)imide) (FK209)

FK209 is a powerful oxidizing agent used as a p-type dopant for spiro-type HTMs.

e Mechanism: The Co(lll) center in the FK209 complex readily accepts an electron from the
Spiro-TTB molecule, oxidizing it to its radical cation form. This is a direct oxidation process
that does not necessarily require the presence of oxygen, leading to a more controlled and
efficient doping process compared to LiTFSI alone.

Tris(pentafluorophenyl)borane (BCF)

BCF is a strong Lewis acid that has emerged as a highly effective p-dopant for Spiro-TTB.

e Mechanism: BCF can directly accept an electron from the Spiro-TTB molecule due to its
electron-deficient boron center. Interestingly, the doping efficiency of BCF can be significantly
enhanced by the presence of trace amounts of water, forming a BCF-water complex. This
complex acts as a Brgnsted acid, protonating the Spiro-TTB and facilitating a more efficient
oxidation process, leading to a substantial increase in hole mobility.
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Quantitative Data on Doped Spiro-TTB Films

The following table summarizes the reported hole mobility of Spiro-TTB when doped with
different agents. It is important to note that direct comparative studies on the conductivity of
Spiro-TTB with all these dopants are scarce. The data for LITFSI/tBP and FK209 are often
reported for the analogous Spiro-OMeTAD and are included here for reference, with the
expectation of a similar trend for Spiro-TTB.

. Hole Mobility
Dopant System Host Material Reference
(cm?V-1s™?)

Pristine Spiro-TTB 412 x 104
BCF (Lewis Acid) Spiro-TTB 6.1x 1073
BCF-water complex ]

] Spiro-TTB 1.22 x 1072
(Brgnsted Acid)
LiTFSI + tBP Spiro-OMeTAD ~1x1073-1x 104
FK209 Spiro-OMeTAD ~1x1073

*Data for Spiro-OMeTAD is provided as a reference due to the limited availability of specific
data for Spiro-TTB with these dopants.

Experimental Protocols

Detailed methodologies for the preparation of doped Spiro-TTB solutions and the deposition of
thin films are provided below.

Protocol for BCF and BCF-Water Complex Doping of
Spiro-TTB

This protocol is adapted from the work of Zhang et al. (2022).
Materials:

e Spiro-TTB
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o Tris(pentafluorophenyl)borane (BCF)
e Anhydrous chlorobenzene

» Deionized water

Solution Preparation:

e Pristine Spiro-TTB solution: Dissolve 36 mg of Spiro-TTB in 1 mL of anhydrous
chlorobenzene.

o BCF-doped Spiro-TTB solution (Lewis Acid doping):
o Prepare a stock solution of BCF in anhydrous chlorobenzene (e.g., 3 mg/mL).

o Add the desired volume of the BCF stock solution to the pristine Spiro-TTB solution to
achieve the target doping concentration. A typical concentration is 3 mg of BCF per 36 mg
of Spiro-TTB.

o BCF-water complex doped Spiro-TTB solution (Brgnsted Acid doping):

o To 1 mL of the BCF stock solution in anhydrous chlorobenzene (3 mg/mL), add 0.2 pL of
deionized water.

o Shake the solution for 30 minutes until it turns from colorless to light pink, indicating the
formation of the BCF-water complex.

o Add this BCF-water complex solution to 36 mg of Spiro-TTB.
Thin Film Deposition (Spin Coating):

o Clean the substrates (e.g., glass or ITO-coated glass) thoroughly using a standard cleaning
procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

e Treat the substrates with UV-ozone for 15 minutes to improve the wettability.

e Deposit the prepared doped Spiro-TTB solution onto the substrate.
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e Spin-coat at a suitable speed (e.g., 3000 rpm) for a specified duration (e.g., 30 seconds) to
obtain a uniform thin film.

e Anneal the film at a moderate temperature (e.g., 100 °C) for a short period (e.g., 10 minutes)
to remove any residual solvent.

General Protocol for LITFSI and tBP Doping of Spiro-
TTB (Adapted from Spiro-OMeTAD protocols)

Materials:

Spiro-TTB

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

4-tert-butylpyridine (tBP)

Anhydrous chlorobenzene

Acetonitrile

Solution Preparation:
e LIiTFSI stock solution: Dissolve 520 mg of LiTFSI in 1 mL of acetonitrile.
e Doped Spiro-TTB solution:

Dissolve 72.3 mg of Spiro-TTB in 1 mL of anhydrous chlorobenzene.

[¢]

o

Add 28.8 L of tBP to the Spiro-TTB solution.

o

Add 17.5 pL of the LiTFSI stock solution to the Spiro-TTB/tBP mixture.

Stir the final solution for at least 2 hours before use.

(¢]

Thin Film Deposition:

Follow the spin-coating and annealing procedure described in section 4.1.
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General Protocol for FK209 Doping of Spiro-TTB
(Adapted from Spiro-OMeTAD protocols)

Materials:

Spiro-TTB

FK209

Anhydrous chlorobenzene

Acetonitrile

Solution Preparation:
o FK209 stock solution: Dissolve 300 mg of FK209 in 1 mL of acetonitrile.
e Doped Spiro-TTB solution:

o Dissolve 72.3 mg of Spiro-TTB in 1 mL of anhydrous chlorobenzene.

o Add a specific molar ratio of the FK209 stock solution to the Spiro-TTB solution. A
common ratio is 0.25 moles of FK209 per mole of Spiro-TTB.

o For co-doping with LiTFSI and tBP, the respective solutions can be added to this mixture.
Thin Film Deposition:

Follow the spin-coating and annealing procedure described in section 4.1.

Visualizing Doping Mechanisms and Experimental
Workflows

The following diagrams, generated using the DOT language, illustrate the key doping
mechanisms and a general experimental workflow.
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General experimental workflow for preparing and characterizing doped Spiro-TTB films.
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Doping mechanism of Spiro-TTB with BCF as a Lewis acid and a Brgnsted acid (BCF-water
complex).
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Simplified mechanism of Spiro-TTB doping with LiTFSI and tBP in the presence of ambient
oxygen.

Conclusion

Doping is an indispensable strategy for unlocking the full potential of Spiro-TTB as a high-
performance hole transport material. The choice of dopant significantly impacts the resulting
conductivity and the overall stability of the device. While the classic LITFSI/tBP system is
effective, newer dopants like BCF, particularly in its hydrated form, offer a pathway to even
higher hole mobilities and potentially more stable devices due to their non-ionic nature. The
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provided protocols offer a starting point for researchers to explore and optimize the doping of
Spiro-TTB for their specific applications, paving the way for next-generation optoelectronic
devices.

 To cite this document: BenchChem. [Enhancing the Conductivity of Spiro-TTB: A Guide to
Doping Strategies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3142985#doping-strategies-for-spiro-ttb-to-enhance-
conductivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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